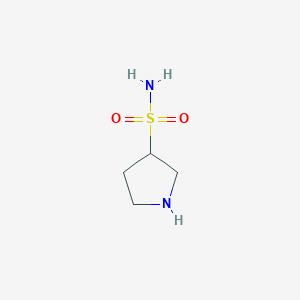

吡咯烷-3-磺酰胺

描述

Pyrrolidine-3-sulfonamide is a compound that contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This saturated scaffold is used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthetic strategy for pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, the trifluoromethanesulfonamide (−NHTf) group can act as an H-bond donor .Molecular Structure Analysis

The structure of pyrrolidine-3-sulfonamide is characterized by a five-membered pyrrolidine ring . The ring’s non-planarity allows for increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Chemical Reactions Analysis

The trifluoromethanesulfonamide (−NHTf) group in pyrrolidine derivatives can offer useful catalytic performance, acting as an H-bond donor .Physical And Chemical Properties Analysis

Pyrrolidine-3-sulfonamide has a molecular weight of 150.2 . It is a powder at room temperature .科学研究应用

Mannich 型反应中的催化:吡咯烷磺酰胺已成功用于催化酮和 α-亚氨基酯之间的 Mannich 型反应,从而高效合成功能化 α-氨基酸衍生物,并具有高选择性 (Wang、Wang 和 Li,2004)。

对映选择性醛醇反应:氟(S)吡咯烷磺酰胺的一个显着应用是其在酮和醛与芳香醛在水中的高对映选择性醛醇反应中使用。这种有机催化剂可以循环再利用,而不会显着损失催化活性和立体选择性 (Zu、Xie、Li、Wang 和 Wang,2008)。

α-氨基氧化反应:已经开发了基于吡咯烷磺酰胺的有机催化剂,用于醛和酮的高效直接 α-氨基氧化反应,展示出优异的区域选择性和对映选择性 (Wang、Wang、Li 和 Liao,2004)。

Beta(3) 肾上腺素受体激动剂:在药物化学中,吡咯烷磺酰胺已被用作连接基,设计新型人 Beta(3) 肾上腺素受体激动剂。这些化合物显示出有效的激动活性,并且具有良好的选择性 (Sum、Wong、Han、Largis、Mulvey 和 Tillett,2003)。

杂环磺酰胺的合成:硫功能化的氨基丙烯醛衍生物已被用于高效选择性地合成杂环磺酰氯、磺酰氟和磺酰胺。这是一个平行药物化学方案的示例,展示了这些化合物在合成多种化学实体方面的多功能性 (Tucker、Chenard 和 Young,2015)。

安全和危害

Pyrrolidine-3-sulfonamide is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only in well-ventilated areas .

未来方向

The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is a strategic choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . Therefore, the design of new pyrrolidine compounds with different biological profiles is a promising direction for future research .

作用机制

Target of Action

Pyrrolidine-3-sulfonamide is a compound that has been found to interact with various targets. One of the primary targets of Pyrrolidine-3-sulfonamide is the enzyme Dipeptidyl Peptidase-IV (DPP-IV) . This enzyme plays a crucial role in glucose metabolism, making it a significant target for antidiabetic drugs .

Mode of Action

Pyrrolidine-3-sulfonamide acts as an inhibitor of DPP-IV . By binding to this enzyme, it prevents the breakdown of incretin hormones, which are involved in the regulation of insulin secretion. As a result, it enhances the body’s ability to lower blood sugar levels .

Biochemical Pathways

The inhibition of DPP-IV by Pyrrolidine-3-sulfonamide affects the incretin system, a group of metabolic hormones that stimulate a decrease in blood glucose levels . This leads to an increase in insulin secretion and a decrease in glucagon release, thereby reducing blood glucose levels .

Result of Action

The primary result of Pyrrolidine-3-sulfonamide’s action is the reduction of blood glucose levels . By inhibiting DPP-IV, it increases the levels of incretin hormones, leading to enhanced insulin secretion and reduced glucagon release . This ultimately results in decreased blood glucose levels, making it a potential therapeutic agent for diabetes .

属性

IUPAC Name |

pyrrolidine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2S/c5-9(7,8)4-1-2-6-3-4/h4,6H,1-3H2,(H2,5,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWWBQWLCPSGMER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1208507-46-3 | |

| Record name | pyrrolidine-3-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetic acid hydrochloride](/img/structure/B1439486.png)

![N-(4-formyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1439497.png)